molecular formula C16H15ClN2O B14195186 N-{[6-(3-Chlorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide CAS No. 833456-31-8

N-{[6-(3-Chlorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide

Cat. No.: B14195186
CAS No.: 833456-31-8
M. Wt: 286.75 g/mol
InChI Key: DBUSZKKKOVDAPE-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methyl]-2-methoxyquinoline is an organic compound with the molecular formula C17H14BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromophenyl group and a methoxy group in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Bromophenyl)methyl]-2-methoxyquinoline typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a series of reactions including nitration, reduction, and bromination . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM).

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Bromophenyl)methyl]-2-methoxyquinoline undergoes various types of chemical reactions including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine site, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in DMSO.

Major Products Formed:

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methyl]-2-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 3-[(4-Bromophenyl)methyl]-2-methoxyquinoline stands out due to its unique combination of a bromophenyl group and a methoxy group attached to the quinoline core. This structural uniqueness imparts specific chemical reactivity and biological activity, making it a valuable compound in various research domains.

Properties

CAS No.

833456-31-8

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

N-[[6-(3-chlorophenyl)pyridin-2-yl]methyl]cyclopropanecarboxamide

InChI

InChI=1S/C16H15ClN2O/c17-13-4-1-3-12(9-13)15-6-2-5-14(19-15)10-18-16(20)11-7-8-11/h1-6,9,11H,7-8,10H2,(H,18,20)

InChI Key

DBUSZKKKOVDAPE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCC2=NC(=CC=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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